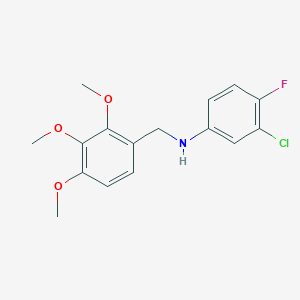
2-(2,4-dichlorophenoxy)-N-3-isoxazolylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-dichlorophenoxy)-N-3-isoxazolylacetamide, commonly referred to as DIA, is a synthetic compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications. DIA belongs to the family of isoxazoles, which are compounds that contain a five-membered ring with an oxygen and nitrogen atom in it. In
科学的研究の応用
DIA has been extensively studied for its potential applications in scientific research. One of the most significant areas of research has been in the field of cancer treatment. Studies have shown that DIA has anti-tumor properties and can inhibit the growth of cancer cells. Additionally, DIA has been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
作用機序
The mechanism of action of DIA involves its ability to inhibit the activity of enzymes known as histone deacetylases (HDACs). HDACs play a critical role in regulating gene expression, and their inhibition by DIA can lead to changes in gene expression that can result in the inhibition of cancer cell growth and the treatment of neurological disorders.
Biochemical and Physiological Effects:
DIA has been shown to have a range of biochemical and physiological effects. Studies have demonstrated that DIA can induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. Additionally, DIA has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
One of the main advantages of using DIA in lab experiments is its specificity for HDAC inhibition. DIA has been shown to selectively inhibit HDACs, which can lead to fewer off-target effects compared to other HDAC inhibitors. However, one limitation of using DIA in lab experiments is its low solubility in water, which can make it challenging to administer in vitro and in vivo.
将来の方向性
There are several future directions for research on DIA. One area of interest is the development of more potent and selective HDAC inhibitors based on the structure of DIA. Additionally, there is a need for further research on the potential use of DIA in combination with other cancer treatments. Finally, more research is needed to understand the potential applications of DIA in the treatment of neurological disorders.
Conclusion:
In conclusion, DIA is a synthetic compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications. The synthesis method of DIA involves a multistep process, and it has been extensively studied for its potential applications in cancer treatment and the treatment of neurological disorders. DIA's mechanism of action involves its ability to inhibit HDACs, and it has a range of biochemical and physiological effects. While there are advantages to using DIA in lab experiments, there are also limitations to its use. Finally, there are several future directions for research on DIA, including the development of more potent and selective HDAC inhibitors and the exploration of its potential use in combination with other cancer treatments and the treatment of neurological disorders.
合成法
The synthesis of DIA involves a multistep process that begins with the reaction of 2,4-dichlorophenol with ethyl oxalyl chloride to form 2,4-dichlorophenyl oxalate. The resulting compound is then reacted with hydroxylamine hydrochloride to form 2,4-dichlorophenyl isoxazol-5(2H)-one. Finally, the addition of N-acetylglycine methyl ester to the isoxazole ring yields DIA.
特性
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(1,2-oxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O3/c12-7-1-2-9(8(13)5-7)17-6-11(16)14-10-3-4-18-15-10/h1-5H,6H2,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJGNXJLRYNMZCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC(=O)NC2=NOC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorophenoxy)-N-(1,2-oxazol-3-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(acetylamino)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B5880357.png)
![N-{[(3-acetylphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5880361.png)
![benzyl [2-(cyclooctylamino)-2-oxoethyl]carbamate](/img/structure/B5880369.png)

![N-{4-[(acetylamino)sulfonyl]phenyl}-3-(5-methyl-2-furyl)acrylamide](/img/structure/B5880391.png)
![N-(4-{[(3-ethylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5880395.png)

![N-[(2,5-dichlorophenyl)sulfonyl]-N-methylglycine](/img/structure/B5880418.png)
![2-methoxy-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5880426.png)
![1-[(2-bromo-5-chlorophenyl)sulfonyl]piperidine](/img/structure/B5880433.png)

![N-[2-(dimethylamino)-2-oxoethyl]cyclohexanecarboxamide](/img/structure/B5880448.png)
![2-[(2-mesityl-2-oxoethyl)thio]-4,6-dimethylnicotinonitrile](/img/structure/B5880450.png)
